6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

HIV-1 reverse transcriptase NNRTI structure-activity relationship

6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9) is a synthetic pyrimidine derivative belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Distinguished by a meta-brominated phenylthio substituent at the C-6 position of the thymine core, this compound embodies a specific structural perturbation within a pharmacophore where C-6 aryl modifications are established determinants of anti-HIV-1 potency and selectivity.

Molecular Formula C14H15BrN2O4S
Molecular Weight 387.25 g/mol
CAS No. 137897-69-9
Cat. No. B12921349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
CAS137897-69-9
Molecular FormulaC14H15BrN2O4S
Molecular Weight387.25 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)Br
InChIInChI=1S/C14H15BrN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20)
InChIKeyFAQXXPPCZGCMKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9): A Synthetically Enabled HEPT Derivative with Quantifiable Structural Differentiation for HIV-1 NNRTI Research and Procurement


6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9) is a synthetic pyrimidine derivative belonging to the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Distinguished by a meta-brominated phenylthio substituent at the C-6 position of the thymine core, this compound embodies a specific structural perturbation within a pharmacophore where C-6 aryl modifications are established determinants of anti-HIV-1 potency and selectivity [2]. Its availability as a characterized reference standard supports structure-activity relationship (SAR) studies, analytical method validation, and mechanistic investigations into the allosteric inhibition of HIV-1 reverse transcriptase (RT), where substitutions at the C-6 meta position are a known vector for modulating biological activity and enzyme-inhibitor binding interactions [3].

Procurement Risk of Generic HEPT Substitution: Why 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9) Must Be Specified by Exact Structure


Generic or undocumented substitution of HEPT analogs within HIV-1 RT research workflows is a well-characterized risk to experimental reproducibility [1]. The HEPT pharmacophore exhibits an exceptionally steep and nuanced SAR at the C-6 arylthio position: even minor positional or electronic perturbations of the phenyl ring can generate order-of-magnitude shifts in antiviral potency, selectivity, and cytotoxicity profiles [2]. Specifically, the well-documented SAR of HEPT analogs establishes that meta-substitution of the C-6 phenylthio ring is a critical modulator of anti-HIV-1 activity—where introduction of a single meta-methyl group measurably enhances potency over the unsubstituted parent [2]. Consequently, a compound with a meta-bromo substituent is predicted to exhibit a distinct pharmacological signature that cannot be recapitulated by para-substituted, ortho-substituted, or unsubstituted analogs. For procurement, this means that sourcing HEPT (CAS 123027-56-5), a 6-benzyl analog (e.g., MKC-442/Emivirine), or any other C-6 variant without explicit structural verification introduces a confounding variable that can invalidate comparative biological assays, skew QSAR model training sets, and lead to misinterpretation of allosteric binding modes within the NNRTI hydrophobic pocket [3].

Quantitative Evidence Guide for 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9): Differentiated Performance Against Structural Analogs


Meta-Bromo Substituent Confers a Distinct Positional SAR Profile Within the HEPT Pharmacophore Compared to Unsubstituted and Meta-Methyl Analogs

In the foundational SAR study of HEPT analogs by Tanaka et al. (1992), substitution at the meta position of the C-6 phenylthio ring was systematically evaluated for its effect on anti-HIV-1 activity. The parent compound HEPT (6-phenylthio, no substituent) and its meta-methyl analog were directly compared in an identical cellular antiviral assay system. This study established the principle that meta-substitution alters the electronic and steric environment of the phenylthio moiety, thereby modulating inhibitor interaction with the HIV-1 RT allosteric binding pocket [1]. 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9) extends this SAR series with a meta-bromo substituent—a group with distinct van der Waals volume, electronegativity, and lipophilicity relative to hydrogen or methyl. Class-level SAR inference from multiple HEPT series indicates that meta electron-withdrawing groups can substantially shift anti-HIV-1 potency and selectivity relative to the parent HEPT scaffold [2].

HIV-1 reverse transcriptase NNRTI structure-activity relationship

Distinct Molecular Topology from MKC-442/Emivirine Defines a Separate Chemical Series with Divergent Biological Profiles

MKC-442 (Emivirine, CAS 149655-80-1), a clinical-stage HEPT-derived NNRTI, features a 6-benzyl substituent (C6–CH₂–Ph) linked to a 5-isopropyluracil core with an N1-ethoxymethyl side chain, whereas CAS 137897-69-9 retains the 6-phenylthio (C6–S–Ph) connectivity with an N1-(2-hydroxyethoxy)methyl group. This fundamental scaffold divergence—benzyl versus phenylthio at C-6—generates distinct allosteric binding modes within the HIV-1 RT hydrophobic pocket [1]. MKC-442 inhibits recombinant HIV-1 RT with an IC50 of 8 nM and demonstrates synergistic inhibition with AZT-triphosphate that was not observed for nevirapine or other allosteric inhibitors tested [2]. The phenylthio series (including CAS 137897-69-9) engages the RT binding pocket through a sulfur-mediated geometry that is structurally and conformationally distinct from the carbon-linked benzyl series, as evidenced by comparative crystallographic analysis of HEPT–RT and MKC-442–RT complexes [3].

NNRTI emivirine chemical series differentiation

Meta-Bromo Substituent Provides a Built-in Heavy Atom for X-ray Crystallographic Phasing and Electron Density Analysis

The presence of a bromine atom at the meta position of the C-6 phenylthio ring endows CAS 137897-69-9 with a property absent in the parent HEPT (phenylthio, no Br), the meta-methyl HEPT analog (no heavy atom), and the 6-benzyl series including MKC-442 (no sulfur, no heavy atom unless separately introduced). Bromine (Z = 35) produces a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling its use as an intrinsic heavy atom marker for experimental phasing in protein–ligand co-crystallography without the need for post-synthetic derivatization. This is a well-established principle in structural biology for brominated ligands, where the anomalous signal from bromine facilitates single-wavelength anomalous diffraction (SAD) phasing and unambiguous ligand placement within electron density maps [1]. In contrast, the parent HEPT (CAS 123027-56-5) and its meta-methyl analog lack this property, and the 6-benzyl series relies entirely on non-heavy-atom interactions for structure determination [2].

X-ray crystallography heavy atom derivatization structural biology

Structurally Positioned as a HEPT Analog with Defined Physicochemical Properties for Analytical Method Development and QSAR Model Training

The molecular formula C14H15BrN2O4S (MW 387.25 g/mol) defines CAS 137897-69-9 as a monobrominated HEPT analog with a calculated octanol–water partition coefficient (ClogP) distinct from both the unsubstituted parent and the meta-methyl congener—a determinant of chromatographic retention, plasma protein binding, and membrane permeability [1]. In QSAR studies of HEPT derivatives, bromine substitution has been shown to contribute to the hydrophobic and electrostatic field descriptors that correlate with anti-HIV-1 potency [2]. The compound's well-defined molecular identity supports its use as a reference standard for HPLC-UV or LC-MS quantification in biological matrices, where the characteristic isotopic pattern of bromine (¹⁰Br:⁸¹Br ≈ 1:1) provides a unique mass spectrometric signature for unambiguous detection and quantification that is absent in non-halogenated HEPT analogs [1].

QSAR modeling physicochemical properties analytical standard

Validated Application Scenarios for 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine (CAS 137897-69-9) in Scientific Research and Industrial Procurement


Structural Biology: X-ray Co-crystallography of HIV-1 RT–HEPT Complexes with Intrinsic Anomalous Phasing Capability

For structural biology groups engaged in determining high-resolution crystal structures of HIV-1 reverse transcriptase bound to HEPT phenylthio series inhibitors, CAS 137897-69-9 serves as a self-phasing ligand. The meta-bromine atom provides an intrinsic anomalous scattering signal that enables SAD (single-wavelength anomalous diffraction) phasing without separate heavy-atom soaking, selenomethionine incorporation, or molecular replacement [1]. This capability is absent in non-brominated HEPT analogs (e.g., parent HEPT, meta-methyl HEPT, MKC-442) and directly reduces experimental complexity, crystal handling damage risk, and data collection time. The compound's well-defined binding mode through the phenylthio linkage, as established by prior HEPT–RT crystallography [2], facilitates direct comparison with the benzyl-series inhibitors (MKC-442 class), enabling systematic mapping of C-6 substituent effects on RT conformational states and inhibitor binding pocket geometry.

Medicinal Chemistry SAR Exploration: Meta-Bromo Analog as a Reference for Halogen Scanning Within the HEPT Pharmacophore

In medicinal chemistry programs focused on NNRTI lead optimization, CAS 137897-69-9 fills a specific position in the halogen-scanning matrix at the C-6 meta position of the phenylthio ring. The established SAR by Tanaka et al. (1992) demonstrates that meta-substitution directly modulates anti-HIV-1 potency in MT-4 cell-based assays [1]. By procuring this defined meta-bromo analog alongside the parent HEPT (CAS 123027-56-5), the meta-methyl analog, and other halogen-substituted variants, structure–activity relationship studies can deconvolute the contributions of steric bulk, electronegativity, and lipophilicity at the C-6 meta position to antiviral activity and cytotoxicity. This controlled SAR matrix approach is essential for rational lead optimization and cannot be achieved through generic sourcing of undefined HEPT mixtures.

QSAR Model Training and Computational Chemistry: A Chemically Defined Data Point for Predictive Modeling

QSAR and machine learning models for NNRTI activity prediction depend on high-quality, structurally unambiguous training data [1]. CAS 137897-69-9, with its defined meta-bromo substitution and corresponding physicochemical descriptors (ClogP, molar refractivity, Hammett σₘ, etc.), contributes a chemically unique data point to HEPT-based QSAR training sets. Its inclusion enriches the chemical space sampling at the meta position of the C-6 phenylthio ring, improving model predictive accuracy for halogenated HEPT analogs. The compound's well-characterized molecular formula and isotopic pattern also support computational validation of descriptor calculations, ensuring consistency between in silico predictions and experimental measurements [2]. This is particularly relevant for academic and industrial groups employing 3D-QSAR, CoMFA, or CoMSIA methodologies to guide NNRTI design [3].

Bioanalytical Method Development: Use as a Reference Standard for LC-MS Quantification of HEPT Analogs

Bioanalytical laboratories developing quantitative LC-MS/MS methods for HEPT analogs in biological matrices (plasma, tissue homogenates, cell lysates) benefit from the unique isotopic signature of CAS 137897-69-9. The 1:1 ⁷⁰Br/⁸¹Br doublet provides an unambiguous mass spectrometric fingerprint that enhances detection specificity, reduces false-positive rates, and improves lower limits of quantification (LLOQ) in complex biological samples [1]. The compound can be used as an internal standard or as a calibration reference for method validation, particularly when quantifying structurally related non-halogenated HEPT analogs that lack this intrinsic MS handle. Its distinct chromatographic retention time (predicted to be longer than HEPT due to increased lipophilicity from bromine) also supports chromatographic separation from co-eluting matrix components, a critical factor in bioanalytical method robustness.

Quote Request

Request a Quote for 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.